molecular formula C14H18ClN3O3 B2563493 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034300-24-6

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2563493
CAS No.: 2034300-24-6
M. Wt: 311.77
InChI Key: HXDNFMPTHLDYLM-UHFFFAOYSA-N
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Description

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a sophisticated chemical building block designed for pharmaceutical research and development. Its molecular architecture, featuring a chloropyrimidine head group linked to a tetrahydropyran moiety via a pyrrolidine linker, suggests potential as a core structure for investigating epigenetic regulation and kinase signaling pathways. Compounds with similar structural features, particularly the pyrimidine-oxypyrrolidine motif, are actively investigated in neurodegenerative disease research . This scaffold can be utilized to develop bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), aimed at selectively degrading disease-relevant proteins like Histone Deacetylase 4 (HDAC4) . Reduction of HDAC4 has been shown to delay the aggregation of mutant huntingtin protein and ameliorate disease phenotypes in models of Huntington's disease, positioning this compound as a valuable starting point for such therapeutic strategies . Furthermore, the structural motifs present in this compound are analogous to those found in molecules targeting phosphodiesterases (PDEs) and kinases, such as LRRK2, which are implicated in conditions like Parkinson's disease and other neurological disorders . Researchers can employ this reagent as a key intermediate in medicinal chemistry campaigns to synthesize and optimize novel small-molecule inhibitors or degraders. It is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-7-16-14(17-8-11)21-12-1-4-18(9-12)13(19)10-2-5-20-6-3-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDNFMPTHLDYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that incorporates a pyrrolidine structure, a chlorinated pyrimidine moiety, and a tetrahydropyran group. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C14H18ClN3O3C_{14}H_{18}ClN_{3}O_{3}. The structural features include:

  • Pyrrolidine Ring : A five-membered ring that can influence the compound's interaction with biological targets.
  • Chloropyrimidine Moiety : The presence of chlorine may enhance lipophilicity and biological activity.
  • Tetrahydropyran Group : This cyclic ether can affect the compound's pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrimidine and pyrrolidine derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The potential to modulate inflammatory pathways has been observed in related compounds.

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that pyrrolidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative used .
  • Antitumor Efficacy :
    • Research highlighted the antiproliferative effects of related compounds on breast cancer cell lines, showing IC50 values as low as 15 µM for certain chlorinated derivatives .
  • Anti-inflammatory Potential :
    • Compounds similar to the target molecule have been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

A summary of structurally related compounds and their biological activities is provided below:

Compound NameStructural FeaturesNotable Biological Activities
5-Fluorouracil Pyrimidine baseAnticancer
Methylphenidate Pyrrolidine structureCNS stimulant
Clonazepam Benzodiazepine structureAnxiolytic
This compound Combination of pyrrolidine and tetrahydropyranAntimicrobial, Antitumor

Scientific Research Applications

Pharmacological Applications

  • Diabetes Treatment :
    • The compound has been identified as a partial activator of glucokinase, which plays a crucial role in glucose metabolism. This mechanism suggests potential use in managing type 2 diabetes by enhancing insulin sensitivity and glucose uptake in cells.
  • Anti-inflammatory and Antiviral Properties :
    • Pyrimidine derivatives have shown significant anti-inflammatory and antiviral activities. The presence of the chloropyrimidine group may enhance these effects, making it a candidate for developing new anti-inflammatory agents or antiviral drugs.
  • Targeting Enzymatic Pathways :
    • Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease processes. For instance, thienopyrimidine derivatives have been studied for their inhibitory effects on Leishmania N-myristoyltransferase, suggesting that this compound might also exhibit similar inhibitory actions against critical enzymes in various pathogens .

Case Study 1: Glucokinase Activation

In a study published by Evita Chem, it was highlighted that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone serve as glucokinase activators, which can significantly improve glycemic control in diabetic models. The structure–activity relationship (SAR) studies indicated that modifications in the chloropyrimidine moiety could enhance glucokinase activation potency.

Case Study 2: Antiviral Activity

Research on pyrimidine derivatives has demonstrated their potential as antiviral agents against various viral infections. The structural similarities between this compound and other known antiviral agents suggest it may also possess significant antiviral properties, warranting further investigation into its efficacy against specific viral targets .

Comparison with Similar Compounds

Structural Analog 1: 4-Chloro-5-((R)-3-((6-Chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one

  • Key Differences: Pyrimidine Substitution: The chlorine is at the 6-position of the pyrimidine ring instead of the 5-position. Core Structure: Incorporates a pyridazin-3(2H)-one ring instead of a methanone group. Tetrahydropyran Orientation: The tetrahydropyran is at the 2-position rather than the 4-position.
  • Implications: The 6-chloro substitution may alter electronic effects and steric interactions in target binding. The pyridazinone core could enhance hydrogen-bonding capacity compared to the methanone group.

Structural Analog 2: Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • Key Differences: Core Structure: Replaces pyrimidine with a fused pyrrolo[2,3-d]pyrimidine system. Substituents: Features a 5-chloropyridin-2-yl acetyl group instead of a tetrahydropyranyl methanone.
  • Implications: The fused pyrrolopyrimidine core may improve planar stacking interactions with biological targets. The acetyl group could reduce lipophilicity compared to the methanone, affecting membrane permeability.

Structural Analog 3: Ethyl 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences :
    • Core Structure : Uses a tetrahydropyrimidin-2-one ring instead of pyrimidine.
    • Substituents : Includes a pyrazole ring and an ester group.
  • Implications: The ester moiety may increase solubility but reduce metabolic stability compared to the methanone.

Structural Analog 4: Thieno[2,3-d]pyrimidin-4-yl Derivatives

  • Key Differences: Core Structure: Substitutes pyrimidine with a thieno[2,3-d]pyrimidine fused system. Complexity: Incorporates a chromenopyrazolopyridine ring system.
  • Implications :
    • The thiophene fusion could enhance π-π stacking and alter electronic properties.
    • Increased molecular complexity may reduce synthetic accessibility but improve target specificity.

Comparative Analysis of Key Features

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Biological Implications
Target Compound Pyrimidine 5-Chloro, pyrrolidinyloxy, tetrahydropyran Kinase inhibition, antimicrobial activity
Analog 1 Pyridazinone 6-Chloropyrimidine, tetrahydropyran-2-yl Altered steric/electronic interactions
Analog 2 Pyrrolopyrimidine Acetyl, 5-chloropyridine Enhanced planar interactions
Analog 3 Tetrahydropyrimidinone Pyrazole, ester Improved solubility, metabolic liability
Analog 4 Thienopyrimidine Chromenopyrazolopyridine Increased target specificity

Table 2: Substituent Impact on Properties

Substituent Effect on Lipophilicity Effect on Solubility Biological Relevance
5-Chloropyrimidine Moderate increase Neutral Enhances target binding via halogen bonds
Tetrahydropyranyl methanone High increase Decrease Improves membrane permeability
Pyridazinone core Neutral Increase Facilitates hydrogen bonding
Ester group Decrease Significant increase Short half-life due to hydrolysis

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity comparisons rely on molecular fingerprints, functional group alignment, and electronic properties . The target compound shares moderate similarity with analogs 1 and 2 due to the pyrrolidinyloxy and pyrimidine motifs. However, differences in halogen positioning (5- vs. 6-chloro) and core structures (pyridazinone vs. methanone) significantly impact bioactivity and physicochemical profiles.

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